3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine is a complex organic compound characterized by the presence of a chlorobenzenesulfonyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
3-Chlorobenzenesulfonyl chloride: Similar structure but lacks the pyrrole ring.
4-Chlorobenzenesulfonyl isocyanate: Contains an isocyanate group instead of an amine.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine is unique due to the combination of the chlorobenzenesulfonyl group and the pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H19ClN2O2S |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-amine |
InChI |
InChI=1S/C15H19ClN2O2S/c1-4-9-18-11(3)10(2)14(15(18)17)21(19,20)13-7-5-12(16)6-8-13/h5-8H,4,9,17H2,1-3H3 |
InChI Key |
GDTVBLIXOOCAMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl)C)C |
Origin of Product |
United States |
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